Sodium taurochenodeoxycholate

Catalog No.
S832001
CAS No.
6009-98-9
M.F
C26H44NNaO6S
M. Wt
521.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium taurochenodeoxycholate

CAS Number

6009-98-9

Product Name

Sodium taurochenodeoxycholate

IUPAC Name

sodium;2-[[(4R)-4-[(3R,5S,7S,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate

Molecular Formula

C26H44NNaO6S

Molecular Weight

521.7 g/mol

InChI

InChI=1S/C26H45NO6S.Na/c1-16(4-7-23(30)27-12-13-34(31,32)33)19-5-6-20-24-21(9-11-26(19,20)3)25(2)10-8-18(28)14-17(25)15-22(24)29;/h16-22,24,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33);/q;+1/p-1/t16-,17+,18-,19-,20+,21+,22+,24?,25+,26-;/m1./s1

InChI Key

IYPNVUSIMGAJFC-KOUIEAJESA-M

SMILES

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C.[Na+]

Synonyms

NSC 681055;Taurochenodeoxycholate;TCDCA

Canonical SMILES

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C.[Na+]

Isomeric SMILES

C[C@H](CCC(=O)NCCS(=O)(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C.[Na+]

Role in Bile Acid Signaling

TCD plays a role in cell signaling pathways through its interaction with the farnesoid X receptor (FXR) []. FXR is a nuclear receptor expressed in various tissues, including the liver, intestine, and adipose tissue. When TCD binds to FXR, it activates a cascade of gene expression changes, influencing numerous physiological processes, such as:

  • Lipid metabolism: TCD can regulate cholesterol and triglyceride levels by promoting their synthesis and excretion [].
  • Glucose metabolism: TCD has been shown to improve insulin sensitivity and glucose control [].
  • Inflammation: TCD may possess anti-inflammatory properties by suppressing inflammatory gene expression [].

These findings suggest that TCD, through FXR signaling, could potentially be explored as a therapeutic target for various metabolic and inflammatory diseases.

Applications in Research Techniques

Beyond its involvement in cell signaling, TCD has several practical applications in scientific research:

  • Study of membrane transporters: TCD can be used to investigate the transport of bile acids across cell membranes due to its amphiphilic nature, meaning it has both hydrophilic and hydrophobic properties [].
  • Drug delivery systems: TCD can be used as a carrier molecule for drug delivery due to its ability to form micelles, which are nanoscale structures that can encapsulate drugs and enhance their solubility [].
  • Study of protein-lipid interactions: TCD can be utilized to study the interactions between proteins and lipids due to its ability to solubilize lipids in aqueous solutions [].

Sodium taurochenodeoxycholate is a bile acid derivative formed by the conjugation of chenodeoxycholic acid with taurine. This compound is primarily synthesized in the liver and plays a crucial role in the digestion and absorption of fats in the small intestine. As a sodium salt, it is usually ionized at physiological pH, allowing it to function effectively as a detergent that solubilizes dietary lipids. Sodium taurochenodeoxycholate is secreted into bile and subsequently enters the intestine, where it aids in fat emulsification and absorption through active transport mechanisms in the terminal ileum .

  • Micelle formation: TCDCA interacts with dietary fats and cholesterol in the small intestine. Its amphipathic nature allows it to surround the hydrophobic core of lipids, forming micelles. These micelles are small spheres with a hydrophilic exterior and a hydrophobic interior, making fats soluble in the aqueous environment of the intestine.
  • Enhanced digestion: Micelle formation increases the surface area of fats, making them more accessible to digestive enzymes like lipase, which break down triglycerides into smaller components for absorption.
  • Cholesterol regulation: TCDCA also plays a role in cholesterol metabolism. It helps solubilize cholesterol in bile, promoting its excretion from the body.
, particularly in the gastrointestinal tract. One significant reaction involves its deconjugation by bile salt hydrolase enzymes produced by gut microbiota, which can alter its biological activity and absorption properties. Additionally, sodium taurochenodeoxycholate can participate in self-association phenomena, forming micelles that enhance lipid solubilization .

Sodium taurochenodeoxycholate exhibits several biological activities:

  • Cholagogue and Choleretic Effects: It promotes bile flow and increases bile secretion, enhancing fat digestion.
  • Lipid Absorption: It facilitates the emulsification of dietary fats, aiding their absorption in the intestine.
  • Metabolic Roles: As a metabolite, it influences cholesterol metabolism and may have implications in metabolic disorders .

Furthermore, studies have shown that sodium taurochenodeoxycholate can modulate gut microbiota composition and may have protective roles against certain gastrointestinal diseases .

Sodium taurochenodeoxycholate is synthesized through a two-step process:

  • Conjugation Reaction: Chenodeoxycholic acid is conjugated with taurine in the liver, catalyzed by specific enzymes. This reaction forms taurochenodeoxycholic acid.
  • Salification: The resulting taurochenodeoxycholic acid can be converted into its sodium salt form through neutralization with sodium hydroxide or sodium bicarbonate .

This synthesis pathway is essential for maintaining bile acid homeostasis in the body.

Sodium taurochenodeoxycholate has several applications across various fields:

  • Pharmaceuticals: It is used as an excipient in drug formulations to improve solubility and bioavailability of lipophilic drugs.
  • Nutritional Supplements: It is included in dietary supplements to enhance fat digestion and absorption.
  • Research: Sodium taurochenodeoxycholate serves as a model compound in studies investigating bile acids' role in metabolism and their interactions with other biomolecules .

Sodium taurochenodeoxycholate shares similarities with several other bile acids and their derivatives. Here are some comparable compounds:

Compound NameStructureUnique Features
Tauroursodeoxycholic AcidC26H45NO6SEpimer of sodium taurochenodeoxycholate; has different biological effects.
Sodium TaurocholateC26H45NaO7SConjugated form of cholic acid; primarily aids fat digestion but has different solubility properties.
Chenodeoxycholic AcidC24H40O4Precursor to sodium taurochenodeoxycholate; involved directly in bile formation without taurine conjugation.
Deoxycholic AcidC24H40O3Secondary bile acid; less soluble than primary bile acids like sodium taurochenodeoxycholate.

Sodium taurochenodeoxycholate's unique combination of taurine conjugation and its role as a primary bile salt distinguishes it from these similar compounds, particularly regarding its solubilizing capabilities and biological activities related to lipid metabolism.

Physical Description

Solid

XLogP3

3.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

521.27870358 g/mol

Monoisotopic Mass

521.27870358 g/mol

Heavy Atom Count

35

UNII

6X4JLR867N

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Drug Indication

Taurochenodeoxycholic acid is likely indicated as a choleretic and cholagogue. It is also being investigated for its role in inflammation and cancer therapy.

Mechanism of Action

Chenodeoxycholic acid is a primary bile acid in the liver that combines with taurine to form the bile acid taurochenodeoxycholic acid. In the bile, taurochenodeoxycholic acid is either a sodium (most) or potassium salt. Taurochenodeoxycholic acid is normally produced in the liver, and its physiologic function as a bile salt is to emulsify lipids such as cholesterol in the bile. As a medication, taurochenodeoxycholic acid reduces cholesterol formation in the liver, and is likely used as a choleretic to increase the volume of bile secretion from the liver and as a cholagogue to increase bile discharge into the duodenum. The mechanism of action of taurochenodeoxycholic acid in inflammation and cancer has yet to be determined.

Pictograms

Irritant

Irritant

Wikipedia

Taurochenodeoxycholic_acid

Dates

Modify: 2023-08-15
1.Hoffman, A.F. The continuing importance of bile acids in liver and intestinal disease. Arch. Intern. Med. 159(22), 2647-2658 (1999).

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